molecular formula C8H16N2O2 B1614707 N,N,N',N'-Tetramethylsuccinamide CAS No. 7334-51-2

N,N,N',N'-Tetramethylsuccinamide

Cat. No.: B1614707
CAS No.: 7334-51-2
M. Wt: 172.22 g/mol
InChI Key: RCWUFNWXCIKHPC-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethylsuccinamide (TMSA) is a specialized succinamide derivative that serves as a key organic ligand in advanced inorganic and coordination chemistry research. Its primary research value lies in its ability to form stable, well-defined complexes with trivalent lanthanide ions, making it an invaluable tool for studying lanthanide coordination chemistry . TMSA functions as a chelating ligand, coordinating to metal centers in a bidentate fashion through its two carbonyl oxygen atoms . This coordination mechanism allows for the formation of complexes with varying stoichiometries and geometries, which are highly dependent on the specific lanthanide ion and the counteranions present in the reaction system. With poorly coordinating anions like triflate (CF₃SO₃⁻) and perchlorate (ClO₄⁻), TMSA can form eight-coordinate complexes of the general formula [Ln(TMSA)₄]³⁺ across the lanthanide series (e.g., Ln = La, Pr, Nd, Eu, Yb, Lu) . In the presence of water, mixed aquo-TMSA complexes such as seven-coordinate [Ln(TMSA)₃(H₂O)]³⁺ and [Ln(TMSA)₂(H₂O)₃]³⁺ have also been isolated and structurally characterized, demonstrating the ligand's versatility . This behavior contrasts with its coordination to lanthanide nitrates, where it forms different structural types, including 10-coordinate polymeric structures with early lanthanides like La and Ce, and 9-coordinate dimeric structures with smaller lanthanides from Pr to Lu . The structural features of these Ln-TMSA compounds have been extensively studied in both the solid state and solution using techniques including single-crystal X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy, confirming that the solid-state structures are maintained in anhydrous acetonitrile solution . Researchers utilize TMSA as a model ligand to investigate fundamental aspects of f-element coordination, the lanthanide contraction effect on complex geometry, and to synthesize precursors for materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,N',N'-tetramethylbutanediamide
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InChI

InChI=1S/C8H16N2O2/c1-9(2)7(11)5-6-8(12)10(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWUFNWXCIKHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00223570
Record name N,N,N',N'-Tetramethylsuccinamide
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Molecular Weight

172.22 g/mol
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CAS No.

7334-51-2
Record name N1,N1,N4,N4-Tetramethylbutanediamide
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Record name Tetramethylsuccinamide
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Record name N,N,N',N'-Tetramethylsuccinamide
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Record name N,N,N',N'-tetramethylsuccinamide
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Synthetic Methodologies and Chemical Transformations Involving N,n,n ,n Tetramethylsuccinamide

Established Synthetic Pathways to N,N,N',N'-Tetramethylsuccinamide

The preparation of this compound can be achieved through straightforward and efficient methods, primarily involving the reaction of a succinic acid derivative with dimethylamine (B145610).

One common and high-yielding approach utilizes the reaction of diethyl succinate (B1194679) with an excess of anhydrous dimethylamine . acs.org This reaction is typically carried out in a sealed vessel at elevated temperatures, such as 100°C for 24 hours, often with a catalytic amount of a base like sodium methoxide (B1231860). acs.org The product precipitates as a solid and can be purified by recrystallization from a solvent mixture like tetrahydrofuran-ether, affording the desired this compound in good yield (e.g., 76%). acs.org

Alternatively, succinyl chloride can serve as the starting material. Its reaction with dimethylamine provides a direct route to the diamide (B1670390). While specific procedural details from proprietary sources are not extensively published in readily available literature, this method represents a classical approach to amide formation from an acid chloride.

The purity of the synthesized this compound can be assessed by standard analytical techniques. For instance, its melting point is reported to be in the range of 81-85.5°C. acs.orgacs.org Spectroscopic data, including ¹H and ¹³C NMR, as well as mass spectrometry, confirm the structure of the compound. acs.org

Starting MaterialReagentsKey ConditionsYieldReference
Diethyl succinateAnhydrous dimethylamine, Sodium methoxide (cat.)Sealed vessel, 100°C, 24h76% acs.org
Succinyl chlorideDimethylamine---

This compound as a Reagent in Organic Synthesis

The electrophilic nature of the carbonyl carbons in this compound, coupled with the stability of the resulting tetrahedral intermediate, makes it a useful reagent in carbon-carbon bond-forming reactions.

Utility in 1,4-Diketone Synthesis via Organolithium Reagents

A significant application of this compound is in the synthesis of 1,4-diketones . This transformation is achieved through the reaction of the diamide with two equivalents of an organolithium reagent. acs.org This method provides a direct, one-step route to a variety of symmetrical 1,4-diketones.

The reaction proceeds by the sequential nucleophilic addition of the organolithium reagent to the two amide carbonyl groups. The initial reaction yields a stable tetrahedral intermediate, which upon workup, leads to the formation of the diketone. A variety of organolithium reagents, including alkyl, aryl, and heteroaryl lithium species, can be employed, demonstrating the versatility of this method. acs.org

Initial studies conducted at low temperatures (-78°C) resulted in modest yields, particularly for the synthesis of 1,4-dialkyl-1,4-butanediones. acs.org However, subsequent research demonstrated that conducting the reaction at higher temperatures, such as 0°C to room temperature, can significantly improve the yields of the corresponding 1,4-diketones. For example, the reaction of phenyllithium (B1222949) with this compound at 0°C affords 1,4-diphenylbutane-1,4-dione in a much higher yield compared to the reaction at -78°C.

Organolithium ReagentProduct (1,4-Diketone)Yield (%)Reference
n-Butyllithium5,8-Dodecanedione20
Phenyllithium1,4-Diphenylbutane-1,4-dione47
2-Lithiofuran1,4-Di(2-furyl)butane-1,4-dione50
2-Lithiothiophene1,4-Di(2-thienyl)butane-1,4-dione22-25

Other Synthetic Applications

Beyond its utility in diketone synthesis, this compound also functions as a bidentate ligand in coordination chemistry. It has been shown to react with trivalent lanthanide salts, such as nitrates and triflates, to form coordination complexes. acs.orgpnnl.gov In these complexes, the succinamide (B89737) ligand coordinates to the lanthanide metal ion through the oxygen atoms of its two carbonyl groups. acs.orgpnnl.gov These studies are relevant to the development of selective extractants for nuclear fuel reprocessing. acs.org

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to generate a range of analogues with tailored properties. These derivatization strategies primarily focus on altering the N-alkyl substituents.

N,N,N',N'-Tetraalkylsuccinamide Synthesis

The synthesis of N,N,N',N'-tetraalkylsuccinamides with alkyl groups other than methyl can be achieved using similar methodologies to those for the parent compound. For instance, the reaction of succinic acid with various secondary amines in the presence of a suitable catalyst can yield a range of N,N,N',N'-tetraalkylsuccinamide analogues. This approach allows for the introduction of different alkyl chains on the nitrogen atoms, thereby modifying the physical and chemical properties of the resulting diamide.

Bifunctional Amide Derivatives

The synthesis of bifunctional amide derivatives based on the succinamide scaffold allows for the creation of molecules with diverse functionalities. While direct derivatization of this compound to introduce a second functional group is not extensively documented, the synthesis of unsymmetrical succinamides provides a pathway to such compounds. For example, starting with a mono-N-substituted succinamic acid, subsequent amidation of the remaining carboxylic acid with a different amine can lead to an unsymmetrical N,N'-disubstituted succinamide. This step-wise approach enables the incorporation of two different functional groups attached to the nitrogen atoms of the succinamide core, creating bifunctional molecules with potential applications in areas such as medicinal chemistry and materials science.

Coordination Chemistry of N,n,n ,n Tetramethylsuccinamide

Complexation with f-Block Metal Ions

The interaction of N,N,N',N'-Tetramethylsuccinamide with f-block metal ions is characterized by the formation of a diverse range of coordination complexes. The nature of these complexes, including their stoichiometry, coordination geometry, and solid-state structure, is highly dependent on the specific metal ion and the counteranions involved in the synthesis.

Lanthanide Complexation Studies

The complexation of this compound with trivalent lanthanide ions (Ln³⁺) has been systematically investigated, revealing a rich and varied coordination chemistry. These studies have primarily utilized nitrate (B79036), triflate, and perchlorate (B79767) salts of the lanthanides, leading to the isolation and characterization of several distinct classes of complexes.

The reaction of lanthanide nitrates with TMSA has been shown to yield two primary classes of compounds with different ligand-to-metal ratios. For the lighter lanthanides, specifically lanthanum (La) and cerium (Ce), isostructural compounds with a 2:1 TMSA to lanthanide stoichiometry are formed. nih.gov In contrast, for the heavier lanthanides from praseodymium (Pr) to lutetium (Lu), a series of isostructural compounds with a 3:2 TMSA to lanthanide ratio are observed. nih.govrsc.org Interestingly, cerium appears to be a transitional element, as crystals of both the 2:1 and 3:2 complexes have been isolated from reactions involving cerium nitrate. nih.govrsc.org

When weakly coordinating counteranions such as triflate (CF₃SO₃⁻) and perchlorate (ClO₄⁻) are used, the coordination landscape shifts. With these anions, it is possible to form eight-coordinate complexes with a 4:1 ligand-to-metal ratio for all lanthanides examined. acs.org This demonstrates the significant role of the counteranion in dictating the stoichiometry of the resulting complex.

Table 1: Stoichiometry of Lanthanide-TMSA Complexes

Counteranion Lanthanide(s) Ligand:Metal Ratio Reference(s)
Nitrate La, Ce 2:1 nih.govrsc.org
Nitrate Pr, Nd, Gd, Yb, Lu 3:2 nih.govrsc.org
Triflate All examined 4:1 acs.org
Perchlorate All examined 4:1 acs.org

The coordination number and geometry of the lanthanide ion in TMSA complexes are directly linked to the stoichiometry and the nature of the counteranion. In the 2:1 nitrate complexes of lanthanum and cerium, the metal ion is ten-coordinate. nih.govrsc.org For the 3:2 nitrate complexes of the heavier lanthanides, the metal centers are nine-coordinate. nih.govrsc.org

In the case of the triflate and perchlorate complexes, where a 4:1 stoichiometry is observed, the lanthanide ions are eight-coordinate. acs.org The TMSA ligand acts as a bidentate chelator through its two carbonyl oxygen atoms. A notable feature in these eight-coordinate complexes is the asymmetric binding of the succinamide (B89737) ligand to the lanthanide metal. This asymmetry is evident in the differences between the M-O(amide) bond distances for a single chelating ligand, which are approximately 0.06 Å, and the significant differences in the M-O-C bond angles, around 28°. acs.org

Table 2: Coordination Numbers in Lanthanide-TMSA Complexes

Counteranion Ligand:Metal Ratio Coordination Number Reference(s)
Nitrate 2:1 10 nih.govrsc.org
Nitrate 3:2 9 nih.govrsc.org
Triflate 4:1 8 acs.org
Perchlorate 4:1 8 acs.org

The counteranion plays a pivotal role in determining the structure and stoichiometry of the lanthanide-TMSA complexes. The nitrate anion (NO₃⁻), being a good coordinating anion, actively participates in the coordination sphere of the metal ion. This participation leads to the formation of lower ligand-to-metal ratio complexes (2:1 and 3:2) with higher coordination numbers (10 and 9, respectively). nih.govrsc.org

In contrast, triflate and perchlorate anions are poorly coordinating. Their reluctance to bind to the metal center allows for a greater number of TMSA ligands to coordinate, resulting in the formation of 4:1 complexes where the lanthanide ion is exclusively coordinated by the four bidentate succinamide ligands. acs.org This leads to a lower coordination number of eight for the metal ion. Infrared spectroscopy studies conducted in anhydrous acetonitrile (B52724) suggest that the solid-state structures of these complexes are maintained in solution. acs.org

Single-crystal X-ray diffraction studies have revealed different structural motifs in the solid phase for the lanthanide nitrate complexes depending on the lanthanide ion. The 2:1 complexes formed with lanthanum and cerium exhibit a polymeric structure. nih.gov In this arrangement, each metal center is coordinated to one chelating bidentate succinamide and two bridging bidentate succinamides, creating an extended network.

Conversely, the 3:2 complexes formed with the heavier lanthanides (Pr, Nd, Gd, Yb) are dimeric. nih.gov In these dimers, each metal center is also coordinated to one chelating bidentate succinamide and two bridging bidentate succinamides, but the structure does not extend into a polymeric chain.

Actinide Complexation Studies

Based on the available scientific literature, there is a notable absence of specific studies on the complexation of this compound with actinide ions. While the coordination chemistry of actinides with other diamide (B1670390) ligands has been explored, particularly in the context of nuclear fuel reprocessing, detailed structural and stoichiometric investigations involving TMSA and actinide elements such as thorium, uranium, or plutonium could not be found in the searched sources. Further research is required to elucidate the coordination behavior of TMSA with this important class of f-block elements.

Binding Mechanism and Chelating Behavior

The molecular structure of this compound allows for flexible and effective chelation with metal ions, primarily through its two carbonyl oxygen atoms.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of its two carbonyl groups. nih.govnih.govacs.org This chelating behavior is a common feature for diamide ligands. osti.govresearchgate.net X-ray diffraction studies of lanthanide complexes with TMSA have confirmed this bidentate binding. nih.govnih.govacs.orgpnnl.gov For example, in complexes with lanthanide nitrates, each metal center can contain one chelating bidentate succinamide along with bridging succinamide ligands, leading to the formation of dimeric or polymeric structures. nih.govacs.org Similarly, with lanthanide triflates and perchlorates, TMSA forms eight-coordinate compounds where four bidentate ligands are bound to the metal ion. nih.govpnnl.gov This bidentate chelation is crucial for forming stable, ring-like structures around the metal ion.

Inner-sphere coordination refers to the direct binding of a ligand to a central metal ion, without any solvent molecules in between. nih.gov The interaction between this compound and metal ions is a clear example of inner-sphere coordination. The carbonyl oxygen atoms of TMSA directly enter the primary coordination sphere of the metal ion to form a bond. nih.gov Computational studies on the coordination of U(IV) with a similar ligand, N,N,N',N'-tetramethyl-diglycolamide (TMDGA), have shown that counter-anions like Cl⁻ and NO₃⁻ are also directly involved in the inner coordination sphere, while water molecules are excluded. nih.govrsc.org This indicates a strong, direct interaction between the diamide ligand and the actinide ion.

Equilibrium Studies of Complexation Reactions

Equilibrium studies are essential for quantifying the stability of complexes in solution. wikipedia.orgscispace.comresearchgate.net These studies determine the formation constants (or stability constants) of the metal-ligand complexes.

For the complexation of actinides and lanthanides with ligands like this compound, stability constants provide a measure of the strength of the interaction. wikipedia.org For instance, studies on the complexation of Pu(VI) with a related amide ligand determined the stability constants for the formation of 1:1 and 1:2 complexes. nih.gov The general trend for the stability of hexavalent actinide complexes with this ligand was found to be U(VI) > Pu(VI) > Np(V). nih.gov

Thermodynamic data, including the enthalpy (ΔH°) and entropy (ΔS°) of complexation, offer deeper insight into the bonding nature. nih.gov For example, the complexation of Am(III) with a tridentate N-donor ligand was found to be significantly more stable than the corresponding lanthanide complexes, a difference attributed to a more exothermic reaction enthalpy for americium, suggesting a greater degree of covalency in the Am-N bonds. nih.gov While specific thermodynamic data for TMSA with all the mentioned actinides are not available in the provided search results, the principles from related systems are applicable.

Table 1: Stability Constants (log β) for Pu(VI) Complexes with Related Amide Ligands in 1.0 M NaClO₄ Data adapted from studies on analogous compounds to illustrate typical values.

LigandMetal Ionlog β₁log β₂
TMOGAPu(VI)1.83 ± 0.083.11 ± 0.10
DMOGAPu(VI)2.50 ± 0.054.41 ± 0.06
ODAPu(VI)4.88 ± 0.038.87 ± 0.03
Source: Adapted from Dalton Trans. 2018, 47, 15246-15253. nih.gov

Applications of N,n,n ,n Tetramethylsuccinamide in Separation Science

Solvent Extraction Systems for f-Block Elements

Solvent extraction is a primary method for separating and purifying elements, including the chemically similar lanthanides and actinides (f-block elements). chemicalbook.com The process relies on an extractant molecule that can selectively bind to target metal ions in an aqueous solution and transfer them to an immiscible organic phase. Diamides like N,N,N',N'-Tetramethylsuccinamide are of interest for these applications due to their composition of carbon, hydrogen, oxygen, and nitrogen, which makes them completely incinerable and thus reduces the generation of secondary radioactive waste. mdpi.com

The separation of trivalent actinides from trivalent lanthanides is a significant challenge in the processing of used nuclear fuel, owing to their similar ionic radii and chemical properties. chalmers.seosti.govnih.gov Extractants that can exhibit selectivity between these two groups are highly sought after for advanced nuclear fuel cycles. The fundamental coordination chemistry of this compound (TMSA) with trivalent lanthanides provides critical insights into the mechanisms that could be exploited for such separations. nih.govacs.org

Research on the reaction of TMSA with trivalent lanthanide nitrates has revealed the formation of distinct classes of complexes, demonstrating the ligand's ability to differentiate between the lighter and heavier elements of the series. nih.govacs.org This differentiation is the basis for separation.

For the lighter lanthanides, Lanthanum (La) and Cerium (Ce), TMSA forms 10-coordinate compounds with a 2:1 ligand-to-metal stoichiometry. nih.govacs.org

For the lanthanides from Praseodymium (Pr) through Lutetium (Lu), isostructural, 9-coordinate compounds with a 3:2 TMSA-to-metal ratio are formed. nih.govacs.org

Cerium acts as a transitional element, where under certain conditions, crystals of both the 2:1 and 3:2 complexes can be isolated. nih.govacs.org

This change in stoichiometry and coordination number across the lanthanide series indicates a selective interaction that is crucial for developing separation processes. The principles governing these interactions with lanthanides are foundational for predicting their behavior with trivalent actinides like Americium and Curium. osti.govdiva-portal.orgpsu.edu

Table 1: Complexation of Trivalent Lanthanide Nitrates with this compound (TMSA)

Lanthanide (Ln) TMSA:Ln Stoichiometry Coordination Number Compound Structure
La, Ce 2:1 10 Polymeric
Pr, Nd, Gd, Yb, Lu 3:2 9 Dimeric

The processing of used nuclear fuel is typically carried out in highly acidic aqueous solutions, most commonly nitric acid. researchgate.netmdpi.com Therefore, the stability and extraction efficiency of a ligand in such media are paramount. Studies involving this compound have been performed using lanthanide nitrates, which are the species present in nitric acid solutions. nih.govacs.org

The coordination studies show that TMSA effectively complexes lanthanide ions from nitrate (B79036) media. The nitrate anions themselves participate in the coordination of the metal ion, forming part of the neutral complex that is extracted into the organic phase. nih.govacs.org The ability of TMSA to form stable, extractable complexes in these acidic, high-nitrate environments is a key requirement for its potential application in processes like PUREX (Plutonium and Uranium Recovery by Extraction) raffinate treatment. skb.com While some related diamides have shown that distribution ratios can decrease at very high nitric acid concentrations, the fundamental complexation is well-established. researchgate.net

In the context of solvent extraction, this compound functions as a neutral, or solvating, extractant. nih.govelsevierpure.com Unlike acidic extractants which exchange a proton for a metal ion, neutral extractants coordinate directly to the metal ion, solvating it and facilitating its transfer from the aqueous phase to the organic phase.

The extraction mechanism involves the formation of a neutral metal-ligand complex. The positive charge of the trivalent lanthanide or actinide ion (M³⁺) is balanced by the co-extraction of anions from the aqueous phase, typically nitrate ions (NO₃⁻), into the coordination sphere. The general form of the extracted species is M(NO₃)₃(L)ₓ, where L is the neutral diamide (B1670390) ligand. nih.govacs.org This mechanism is characteristic of extractants used in the TRUEX (TRansUranic EXtraction) process, which utilizes neutral, bifunctional organophosphorus compounds, and is a desired feature for modern diamide-based processes. iaea.org

Ion-Exchange Systems

A review of available scientific literature indicates that the primary application research for this compound in separation science has been focused on solvent extraction systems. There is a lack of significant published data regarding its specific use either as a functional group on an ion-exchange resin or as a mobile-phase additive in ion-exchange chromatography for metal separations. Research in the field of ion-exchange separations for f-block elements more commonly involves other types of functionalized resins or separation systems. osti.govnih.govnih.gov

Advanced Nuclear Fuel Cycle Applications

Advanced nuclear fuel cycles aim to increase the sustainability and reduce the long-term environmental impact of nuclear energy. oecd-nea.orgnih.gov A key strategy is the partitioning and transmutation (P&T) of long-lived radioactive isotopes from used nuclear fuel into shorter-lived or stable isotopes. iaea.orginl.govosti.govbund.de

A central goal of partitioning is the separation of minor actinides (e.g., Americium, Curium, Neptunium) from the bulk of uranium, plutonium, and fission products, particularly the lanthanides. skb.cominl.gov Processes like DIAMEX (DIAMide EXtraction) have been developed to co-extract trivalent actinides and lanthanides from the high-level liquid waste (PUREX raffinate) using diamide extractants. skb.com A subsequent selective actinide extraction (SANEX) step is then required to separate the two groups. skb.com

The research into this compound's coordination with lanthanides is directly relevant to these advanced reprocessing schemes. nih.govacs.org Understanding the fundamental interactions and the structural chemistry of the resulting complexes is a prerequisite for designing and optimizing industrial-scale separation processes. The demonstrated ability of TMSA to form distinct complexes with different lanthanides provides a basis for developing selective extraction systems that could be tuned to achieve the difficult separation of actinides from lanthanides, a critical step in enabling the transmutation of nuclear waste. nih.gov

Remediation of Radioactive Waste Streams

Diamide extractants, including succinamides like TMSA, are investigated for their potential to extract trivalent actinides, such as Americium (Am³⁺) and Curium (Cm³⁺), from acidic nitrate solutions found in nuclear waste. researchgate.net The chelating effect of the two amide groups allows these molecules to form stable complexes with actinide ions, facilitating their transfer from the aqueous waste stream to an organic phase.

Research on a closely related compound, N,N,N',N'-tetrabutylsuccinylamide (TBSA), has demonstrated its capability to extract Uranium (VI) and Thorium (IV) from nitric acid solutions. researchgate.net This suggests that TMSA, with its similar succinamide (B89737) backbone, would also exhibit an affinity for actinides. The extraction process relies on the formation of a metal-ligand complex that is soluble in the organic diluent. For instance, studies with TBSA have indicated the formation of UO₂(NO₃)₂·TBSA and Th(NO₃)₄·TBSA complexes. iaea.org The efficiency of this extraction is a key factor in reducing the long-term radiotoxicity of nuclear waste.

The general approach for remediation involves liquid-liquid extraction, where the radioactive aqueous waste is brought into contact with an organic phase containing the diamide extractant dissolved in a suitable diluent. The actinides are selectively transferred to the organic phase, leaving the bulk of the less hazardous fission and activation products in the aqueous phase. This separation is a crucial step in partitioning and transmutation strategies aimed at a more sustainable management of nuclear waste. jaea.go.jp

Influence of Diluents and Solvent Composition on Extraction Efficiency

Studies on N,N,N',N'-tetrabutylsuccinylamide (TBSA) have shown that the nature of the diluent significantly affects the distribution coefficients of Uranium(VI) and Thorium(IV). In one study, n-dodecane was found to be a superior diluent compared to a mixture of 50% 1,2,4-trimethyl benzene (B151609) and 50% kerosene (B1165875) for the extraction of these elements. researchgate.net The polarity of the diluent is a critical parameter. For instance, limitations in the solubility of the extractant or the metal-extractant complex can lead to the formation of a "third phase," an undesirable phenomenon that complicates the separation process. The addition of a modifier, such as a long-chain alcohol, to the diluent can help to prevent third-phase formation by increasing the polarity of the organic phase. utwente.nl

The composition of the aqueous phase, particularly the concentration of nitric acid, also strongly influences the extraction efficiency. The distribution ratios of metals are often dependent on the acidity of the aqueous feed. researchgate.net Furthermore, the concentration of the extractant in the organic phase is a key variable that is optimized to achieve efficient extraction.

Below is a table summarizing the effect of different diluents on the extraction of actinides and lanthanides by a related diamide extractant, which illustrates the general principles applicable to TMSA.

DiluentMetal Ions StudiedGeneral Observation on Extraction EfficiencyReference
n-dodecaneU(VI), Th(IV)Superior extraction compared to TMB/kerosene mixture. researchgate.net
TolueneEu(III), Am(III), Cm(III)Lower extraction efficiency compared to more polar diluents like nitrobenzene.
NitrobenzeneEu(III), Am(III), Cm(III)High extraction efficiency due to its high polarity.
Chloroform (B151607)Eu(III), Am(III), Cm(III)Generally shows lower extraction efficiency.

This table is illustrative and based on findings for analogous diamide extractants to demonstrate the influence of the diluent.

Spectroscopic Characterization and Structural Elucidation of N,n,n ,n Tetramethylsuccinamide and Its Complexes

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. elte.hutanta.edu.eguwimona.edu.jmmsu.edu For N,N,N',N'-tetramethylsuccinamide and its complexes, IR spectroscopy provides critical information about the coordination of the ligand to a metal center.

The IR spectrum of this compound is characterized by several key vibrational modes. The most significant of these is the C=O stretching vibration, often referred to as the amide I band, which is a strong indicator of the ligand's coordination environment. ias.ac.in When TMSA coordinates to a metal ion through its carbonyl oxygen atoms, a noticeable shift in the frequency of the C=O stretching band is observed. This shift is typically to a lower wavenumber (red shift), indicating a weakening of the C=O bond due to the donation of electron density to the metal center.

In a study of lanthanide complexes with the related N,N,N',N'-tetramethylmalonamide (TMMA), a similar diamide (B1670390) ligand, IR and Raman spectroscopy were used to analyze the vibrational modes. osti.govresearchgate.netosti.govanl.gov The C=O stretching region in these complexes displayed distinct bands that were sensitive to the nature of the lanthanide ion and the coordination geometry. For instance, in the isostructural series Ln(trans-TMMA)₂(NO₃)₃ (where Ln = La, Ce, Pr, Nd, Sm), the IR and Raman spectra were nearly identical, reflecting their similar structures. osti.gov

The analysis of vibrational modes is not always straightforward, as modes can be coupled. For example, in metal imido complexes, the metal-nitrogen stretching mode was found to be extensively coupled to the vibrations of the ancillary organic groups, making a simple diatomic oscillator model an oversimplification. nih.gov A similar complexity can be expected for TMSA complexes, where the C=O stretch may couple with other vibrational modes within the ligand.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Comments
C=O Stretch (Amide I)1600-1700Shifts to lower frequency upon coordination to a metal ion.
C-N Stretch1400-1500Can be coupled with other modes.
CH₃ Rocking/Bending1000-1200Generally less sensitive to coordination.
Metal-Oxygen (M-O) Stretch200-500Direct evidence of ligand-metal bond formation.

Solution-phase IR spectroscopy provides insights into the behavior of TMSA and its complexes in a liquid environment. libretexts.org Attenuated Total Reflection (ATR)-IR spectroscopy is a particularly useful technique for studying samples in solution, as it minimizes interference from the solvent. unige.chresearchgate.net

When studying complexes in solution, it is important to consider the potential for solvent effects and dynamic equilibria. libretexts.org For example, the use of deuterated solvents can help to distinguish between C-H and other vibrational modes. libretexts.org In the context of lanthanide complexes, solution-phase studies have revealed dynamic behavior, where the observed symmetry in solution can differ from that in the solid state. core.ac.uknih.gov For instance, ¹H NMR studies of lanthanide complexes with a tetrapyridine pendant-armed macrocyclic ligand indicated an effective D₂ symmetry in D₂O solution, which differed from the solid-state structure. nih.gov While this is an NMR study, similar dynamic effects could influence the interpretation of solution-phase IR spectra of TMSA complexes.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. lbl.govrsc.org This technique has been instrumental in elucidating the solid-state structures of this compound complexes with various metal ions.

X-ray crystallography provides precise information on bond lengths, bond angles, and coordination geometries within a metal complex. For example, the crystal structure of N,N,N',N'-tetramethylethanediamine (TMEDA), a related bidentate amine ligand, was determined to have a monoclinic crystal system with the space group P2₁/c. nih.gov

In studies of lanthanide complexes with N,N,N',N'-tetramethylmalonamide (TMMA), single-crystal X-ray diffraction revealed a variety of coordination modes and structural motifs across the lanthanide series. researchgate.netosti.govanl.gov These included discrete charge-neutral complexes and charged molecular anion-cation pairs, with variations in ligand arrangement, coordination numbers, and ligand denticities. researchgate.net For example, the crystal structure of Ln(trans-TMMA)₂(NO₃)₃ (Ln = La-Sm) was determined, showcasing the coordination of the TMMA ligand in a trans configuration. osti.gov Similarly, the structures of copper(II) complexes with tetradentate Schiff base ligands were shown to be either monomeric or dimeric depending on the length of the alkyl chain connecting the donor atoms. researchgate.net The synthesis and characterization of dithiooxamidate-bridged polynuclear Ni complexes also relied on single-crystal X-ray diffraction to determine their structures. mdpi.com

ComplexCrystal SystemSpace GroupKey Structural Features
[Co(NH₃)₆][Sm(CO₃)₃(H₂O)]·4H₂ONot SpecifiedNot SpecifiedZigzag chain structure with 9-coordinate samarium centers. rsc.org
[NN′-tetramethylenebis(thioacetylacetoniminato)(2–)]zincMonoclinicC2/cPseudo-tetrahedral coordination around the zinc atom. rsc.org
N,N,N′,N′-tetramethylethanediamineMonoclinicP2₁/cAntiperiplanar conformation. nih.gov

Beyond determining the molecular structure, single-crystal X-ray diffraction data can be used to analyze intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.gov For N,N,N',N'-tetramethylethanediamine, this analysis revealed that H⋯H van der Waals interactions were dominant, accounting for 92.3% of the contacts. nih.gov The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystal and can influence the material's physical properties. In a computational study of NTO crystals with impurities, the introduction of impurities was found to enhance O⋯H and O⋯O interactions while weakening N⋯O interactions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. ligsciss.com It provides information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N. youtube.comyoutube.com

For this compound, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the free ligand and to monitor changes upon complexation. The chemical shifts of the methyl and methylene (B1212753) protons and carbons are sensitive to the electronic environment, and coordination to a metal ion typically leads to shifts in these resonances.

In the case of diamagnetic metal complexes of TMSA, the NMR spectra are generally sharp and well-resolved, allowing for detailed structural analysis. However, when TMSA complexes with paramagnetic metal ions, such as many lanthanides, the NMR spectra can be significantly affected. core.ac.uknih.gov The paramagnetic metal ion can cause large shifts in the NMR signals (lanthanide-induced shifts, LIS) and significant line broadening. nih.govnih.gov While this can complicate the interpretation of the spectra, the LIS can also be a powerful tool for determining the structure of the complex in solution. nih.govnih.gov For example, the analysis of LIS data for lanthanide complexes with a tetrapyridine pendant-armed macrocyclic ligand was used to determine the conformation of the complexes in solution. nih.gov

Furthermore, multinuclear NMR, including ³¹P and ¹⁷O NMR, has been used in conjunction with ¹H and ¹³C NMR to study the complex formation of uranium(VI) with nucleotides, demonstrating the power of a combinatorial NMR approach to elucidate complex structures in solution. nih.gov

Luminescence Spectroscopy (e.g., Eu(III) Probes)

Luminescence spectroscopy, particularly utilizing the unique photophysical properties of lanthanide ions like Europium(III) (Eu(III)), serves as a powerful tool for probing the coordination environment of ligands. When Eu(III) forms a complex with an organic ligand such as this compound (TMSA), the resulting photoluminescence can provide significant insights into the structure of the complex.

The luminescence of Eu(III) complexes is typically generated through the "antenna effect." In this process, the organic ligand absorbs ultraviolet (UV) light and transfers the absorbed energy to the central Eu(III) ion. This energy transfer excites the Eu(III) ion to higher energy levels, from which it then decays through a series of characteristic, sharp emission bands in the visible region of the spectrum. The most prominent of these is the hypersensitive 5D0 → 7F2 transition, which is typically observed in the red region of the spectrum. The intensity and splitting of these emission bands are highly sensitive to the local symmetry and coordination environment of the Eu(III) ion.

While the formation of complexes between TMSA and Eu(III) has been documented, detailed studies on their specific luminescent properties are not extensively reported in the available literature. However, based on the established principles of lanthanide luminescence, a hypothetical Eu(III)-TMSA complex would be expected to exhibit the characteristic Eu(III) emission spectrum upon UV excitation of the TMSA ligand.

Table 1: Expected Luminescence Characteristics of a Hypothetical Eu(III)-TMSA Complex

PropertyExpected ObservationStructural Implication
ExcitationBroad absorption band in the UV regionCorresponds to the absorption of the TMSA ligand (the "antenna").
EmissionSharp, narrow emission bands in the visible regionCharacteristic of Eu(III) f-f transitions.
5D0 → 7F2 TransitionIntense red emissionThe intensity is highly sensitive to the coordination environment and lack of inversion symmetry.
Emission LifetimeMono-exponential decaySuggests the presence of a single, uniform chemical environment around the Eu(III) ion.

The coordination of TMSA to the Eu(III) ion would influence the symmetry of the complex, which in turn would directly impact the observed luminescence spectrum. For instance, a more asymmetric coordination environment would lead to a more intense 5D0 → 7F2 transition. Furthermore, the number of solvent molecules or other coordinating species in the primary coordination sphere of the Eu(III) ion can be estimated by analyzing the luminescence lifetime in H2O and D2O, as O-H oscillators are known to quench the excited state of Eu(III).

Thermogravimetric Analysis (TGA) in Structural Studies

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and composition of this compound (TMSA) complexes, particularly with lanthanide ions. researchgate.netnih.gov By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable information about decomposition patterns, the presence of coordinated or solvated molecules, and the stoichiometry of the complex. researchgate.netnih.gov

Studies on the reaction of trivalent lanthanide nitrates with TMSA have revealed the formation of two distinct classes of compounds, which have been characterized using TGA. researchgate.netnih.gov For the lighter lanthanides, such as Lanthanum (La) and Cerium (Ce), isostructural, 10-coordinate compounds with a 2:1 TMSA to lanthanide (Ln) stoichiometry are typically formed. researchgate.netnih.gov In contrast, for the heavier lanthanides, including Praseodymium (Pr), Neodymium (Nd), Gadolinium (Gd), Ytterbium (Yb), and Lutetium (Lu), a series of isostructural, 9-coordinate compounds with a 3:2 TMSA:Ln ratio are observed. researchgate.netnih.gov Cerium appears to be a transitional element, as both 2:1 and 3:2 complexes have been isolated. researchgate.netnih.gov

TGA curves of these lanthanide-TMSA complexes show distinct decomposition steps that can be correlated with their structural differences. The thermal decomposition process typically involves the initial loss of any solvated molecules, followed by the decomposition of the TMSA ligands and finally the counter-anions. The residual mass at the end of the analysis often corresponds to the formation of a stable lanthanide oxide.

The nature of the counter-anion also significantly influences the structure and thermal stability of the resulting complexes. For instance, when lanthanide triflates or perchlorates are used instead of nitrates, 8-coordinate complexes with the stoichiometry [Ln(TMSA)4]3+ can be formed. mersin.edu.trrsc.orgnih.gov In some cases, in the presence of water, 7-coordinate [Ln(TMSA)3(H2O)]3+ complexes can be isolated. mersin.edu.tr TGA is instrumental in confirming these stoichiometries by quantifying the mass loss associated with the ligands and any coordinated water molecules.

Table 2: Representative TGA Data for Lanthanide-TMSA Nitrate (B79036) Complexes

Lanthanide (Ln)TMSA:Ln RatioCoordination NumberKey TGA Observations
La, Ce2:110Multistep decomposition corresponding to the loss of two TMSA ligands per metal center. researchgate.netnih.gov
Pr, Nd, Gd, Yb, Lu3:29Complex decomposition pattern reflecting the dimeric structure and loss of three TMSA ligands per two metal centers. researchgate.netnih.gov
Ce (transitional)2:1 and 3:210 and 9TGA analysis supports the existence of both stoichiometric forms. researchgate.netnih.gov

The analysis of the decomposition temperatures and the percentage of mass loss at each step allows for a detailed structural investigation. For example, the temperature at which the decomposition of the TMSA ligand begins can provide insights into the strength of the Ln-O bond. By comparing the TGA data across the lanthanide series, trends related to the lanthanide contraction can be observed, such as variations in thermal stability.

Computational Chemistry and Modeling Studies of N,n,n ,n Tetramethylsuccinamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of N,N,N',N'-Tetramethylsuccinamide. DFT methods are used to calculate the electronic structure of molecules, providing a basis for determining optimized geometries, relative energies, and various molecular properties. nmrium.org For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate descriptions of electron distribution and intermolecular forces. nmrium.org

Conformational Analysis and Energetics

The flexibility of this compound is centered around the rotation of the central carbon-carbon single bond and the amide C-N bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies.

The rotation around the central C2-C3 bond gives rise to different staggered and eclipsed conformations. The most stable conformer is expected to be the anti conformation, where the two bulky N,N-dimethylcarboxamide groups are positioned 180° apart to minimize steric hindrance. The gauche conformers, where these groups are approximately 60° apart, would be higher in energy due to increased steric repulsion between the methyl groups. The eclipsed conformations, where the substituents on the two central carbons are aligned, represent energy maxima on the potential energy surface.

Theoretical calculations for similar amide-containing molecules have successfully identified stable rotamers and their relative energies. For instance, studies on N-methyl-2-fluoroacetamide used ab initio calculations to find that the trans rotamer was the most stable form. rsc.org A similar approach for this compound would involve a potential energy surface scan by systematically rotating the central C-C dihedral angle and calculating the energy at each step to map out the energetic landscape. nih.govnist.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general chemical principles. Actual values would be determined via specific DFT calculations.

ConformerDihedral Angle (N-C-C-N)Postulated Relative Energy (kJ/mol)Reason for Energy Difference
Anti (Staggered)180°0.0Minimal steric hindrance; most stable.
Gauche (Staggered)60°4 - 8Moderate steric repulsion between amide groups.
Eclipsed120°15 - 20High torsional strain and steric clash between a methyl group and the opposing amide group.
Fully Eclipsed> 25Maximum steric and torsional strain; least stable.

Investigation of Hydrogen Bonding Interactions (e.g., C-H···O)

While this compound lacks conventional N-H or O-H donors, it can participate in weak, non-conventional hydrogen bonds of the C-H···O type. In certain conformations, a hydrogen atom from one of the N-methyl groups can come into close proximity with the carbonyl oxygen atom of the other amide group.

Quantum chemical calculations are essential for identifying and characterizing these weak interactions. Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions by calculating the second-order perturbation energy (E(2)) between the C-H bond donor orbital and the oxygen lone pair acceptor orbital. The presence of such intramolecular hydrogen bonds can provide additional stability to specific conformers, particularly the gauche form, potentially lowering its energy relative to what would be expected from steric effects alone. Computational studies on other molecules have successfully used DFT to identify and evaluate similar weak intermolecular contacts, such as C-H···O=S bonds. nmrdb.orgnih.gov

Electronic Structure Analysis

Electronic structure analysis provides a detailed picture of how electrons are distributed within the this compound molecule. DFT calculations can generate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) maps the regions of positive and negative charge on the molecular surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their role as Lewis basic sites suitable for coordinating to cations. The regions around the methyl protons would exhibit positive potential (blue). This analysis is fundamental for predicting how the molecule will interact with other species, such as metal ions or solvent molecules. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water, and solving Newton's equations of motion for every atom in the system. mdpi.com

These simulations can reveal the flexibility of the molecule, showing transitions between different conformational states and the timescale on which they occur. MD is particularly useful for understanding how the molecule behaves in solution, including its solvation structure and the dynamics of its interactions with surrounding solvent molecules. The force fields used in these simulations are often parameterized using data from high-level quantum chemical calculations to ensure accuracy. nih.gov

Computer-Aided Ligand Design for Metal Ion Sequestration

The two carbonyl oxygen atoms and, to a lesser extent, the two nitrogen atoms of this compound give it the potential to act as a chelating ligand for metal ions. The flexibility of the succinyl backbone allows the amide groups to orient themselves to form a coordination pocket.

Computational methods can be used to design and evaluate the efficacy of this molecule for sequestering specific metal ions. DFT calculations can be employed to model the structure of the metal-ligand complex, predict binding energies, and determine the preferred coordination geometry. nih.govscholaris.ca By calculating the binding affinity for various metal ions (e.g., Li+, Na+, Mg2+, Zn2+), it is possible to predict the selectivity of this compound as a ligand. nmrdb.orgnmrium.org Molecular dynamics simulations can further probe the stability of these metal complexes in a solution environment, assessing how solvent interactions compete with and influence the metal-ligand binding. nmrium.org

Table 2: Illustrative DFT-Calculated Binding Properties for a [TMSA-M]n+ Complex This table is a hypothetical representation of data that would be generated from DFT calculations to assess ligand performance.

Metal Ion (Mn+)Coordination Site(s)Calculated Binding Energy (kJ/mol)Key Bond Distances (Å) (M-O)
Li+O, O'-1502.05
Na+O, O'-1202.25
K+O, O'-952.60
Mg2+O, O'-3501.95
Zn2+O, O', N, N'-4001.98 (M-O), 2.15 (M-N)

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify molecules.

DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies for this compound would show characteristic peaks, such as the strong carbonyl C=O stretch (typically around 1650 cm⁻¹), C-N stretches, and various C-H bending modes. Comparing these predicted spectra to experimental ones can help confirm the molecule's structure and conformational purity.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted chemical shifts for the non-equivalent protons and carbons in this compound would depend on the molecule's conformation. For example, the chemical shifts of the methyl protons would be sensitive to their proximity to the electron-withdrawing carbonyl group. These predictions are invaluable for assigning peaks in experimental NMR spectra. nmrium.org

Mechanistic Investigations of N,n,n ,n Tetramethylsuccinamide Reactivity and Stability

Reaction Mechanisms in Complexation

The reaction of N,N,N',N'-tetramethylsuccinamide with trivalent lanthanide nitrates results in the formation of two distinct classes of compounds. acs.orgnih.gov In the solid phase, thermogravimetric analysis (TGA) and single-crystal X-ray diffraction have been employed to examine the nature of these lanthanide-TMSA compounds. acs.orgnih.gov

For the lighter lanthanides, such as Lanthanum (La) and Cerium (Ce), isostructural, 10-coordinate compounds with a 2:1 TMSA to lanthanide (Ln) stoichiometry are formed. nih.gov Single-crystal X-ray diffraction analysis reveals a polymeric structure where each metal center is coordinated to one chelating bidentate succinamide (B89737) and two bridging bidentate succinamides. nih.gov In contrast, for the heavier lanthanides like Praseodymium (Pr), Neodymium (Nd), Gadolinium (Gd), Ytterbium (Yb), and Lutetium (Lu), a series of isostructural, 9-coordinate compounds with a 3:2 TMSA to lanthanide ratio are observed. nih.gov In these dimeric structures, each metal center contains one chelating bidentate succinamide and two bridging bidentate succinamides. nih.gov

Interestingly, Cerium nitrate (B79036) acts as a transitional element in its reaction with TMSA. nih.gov While infrared and TGA analyses suggest a 2:1 ligand-to-metal product, crystals of both the 2:1 and 3:2 compounds have been isolated. nih.gov This dual behavior was not observed with other lanthanides. nih.gov The solution-phase stoichiometries in acetonitrile-water mixtures were found to be consistent with the solid-state structures. nih.gov

When reacting with trivalent lanthanide salts that have poorly coordinating counteranions like triflate (CF₃SO₃⁻) and perchlorate (B79767) (ClO₄⁻), TMSA forms eight-coordinate compounds. pnnl.gov In these complexes, four bidentate succinamide ligands coordinate to the metal ion. pnnl.gov The binding of the succinamide ligand to the lanthanide ion is notably asymmetric. pnnl.gov

Degradation Pathways in Environmental and Process Conditions

The stability of this compound and similar amide-containing ligands is a critical factor in their application, particularly in harsh environments such as those found in nuclear fuel reprocessing. Degradation can be induced by hydrolysis, radiolysis, and the surrounding chemical environment (pH and solvent).

Hydrolytic Degradation Mechanisms

While specific studies on the hydrolytic degradation mechanisms of this compound were not found in the provided search results, general principles of amide hydrolysis can be applied. Amide hydrolysis can be catalyzed by acid or base and involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon of the amide group. This leads to the cleavage of the amide bond, forming a carboxylic acid and an amine. The rate of hydrolysis is highly dependent on pH and temperature.

Radiolytic Stability Considerations

The radiolytic stability of amide-containing molecules is a significant area of research, especially for their use in nuclear applications. Studies on related N,N-dialkyl amides have shown that both alpha and gamma irradiation can lead to degradation. rsc.org The primary degradation products often result from the cleavage of bonds within the molecule. rsc.org For instance, the radiolytic degradation of various N,N-dialkyl amides has been examined to understand the effect of molecular structure on the formation of degradation products. rsc.org

Research on a modified diglycolamide, 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA), demonstrated that its degradation rate under gamma irradiation was lower than that of the reference molecule N,N,N′,N′-tetra-n-octyl-diglycolamide (TODGA). nih.gov This suggests that structural modifications can enhance radiolytic stability. nih.gov The degradation products identified for both molecules were often analogous, indicating similar bond-breaking mechanisms. nih.gov Computational studies using Density Functional Theory (DFT) can also be employed to predict the radiolytic stability of ligands by investigating their electronic structure and bond dissociation energies. mdpi.com

Influence of pH and Solvent Environment on Stability

The stability of ligands like this compound is influenced by the surrounding chemical environment. For instance, the kinetics of complexation reactions are known to be affected by the nature of the solvent. rsc.org In the context of nuclear fuel reprocessing, the presence of high concentrations of nitric acid is a crucial factor to consider. nih.gov The radiolysis of water and nitric acid can generate radical species that can participate in degradation reactions. nih.gov

The study of ligand exchange kinetics in various organic solvents, such as chloroform (B151607), benzene (B151609), and acetonitrile (B52724), has shown that the solvent can significantly impact reaction rates. rsc.org For example, the rate constants for the exchange of acetylacetonate (B107027) in a zirconium complex were found to be much smaller in acetonitrile compared to chloroform and benzene. rsc.org The addition of water or dimethyl sulfoxide (B87167) to benzene solutions was also observed to accelerate and retard the exchange rate, respectively. rsc.org

Kinetic Studies of Ligand Exchange and Metal Ion Coordination

Kinetic studies provide valuable insights into the mechanisms of ligand exchange and metal ion coordination. These studies often involve monitoring the reaction rate under various conditions, such as changing the concentrations of reactants or the temperature.

The kinetics of ligand substitution reactions can be investigated using techniques like UV-visible spectrophotometry and stopped-flow spectrofluorimetry. chemijournal.com For example, the ligand substitution kinetics of a platinum(II) complex with different nucleophiles were studied under pseudo-first-order conditions. chemijournal.com Such studies allow for the determination of rate constants and activation parameters (enthalpy and entropy of activation), which help to elucidate the reaction mechanism. chemijournal.com

Ligand exchange mechanisms can be broadly classified as dissociative, associative, or interchange. libretexts.org In a dissociative mechanism, the initial step is the breaking of a bond between the metal center and a ligand, while in an associative mechanism, the incoming ligand first forms a bond with the metal center. libretexts.org The interchange mechanism is a concerted process where bond-making and bond-breaking occur simultaneously. libretexts.org

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for investigating ligand exchange kinetics in solution. nih.gov By introducing isotopically labeled ligands, it is possible to quantitatively study the solution-phase equilibria and determine ligand dissociation rates. nih.gov This approach can provide mechanistic insights into ligand exchange processes by examining the effects of solvent, the secondary coordination sphere around the metal center, the presence of a coordinating counterion, and the nature of the metal center itself. nih.gov

Analytical Methodologies for N,n,n ,n Tetramethylsuccinamide

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For N,N,N',N'-Tetramethylsuccinamide, both high-performance liquid chromatography and ion chromatography are valuable methods.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. In the context of analyzing compounds similar in structure to this compound, such as other tetramethyl derivatives, HPLC offers high resolution and sensitivity. rsc.orgsielc.com

Method development in HPLC often involves optimizing the mobile phase composition to achieve the desired separation. For instance, a typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com The choice of the HPLC column is also critical; specialized columns like Newcrom R1, which has low silanol (B1196071) activity, can be employed for analyzing related tetramethyl compounds. sielc.com The purity of the analyzed sample is often determined by HPLC at a specific wavelength, for example, 254 nm. rsc.org

ParameterTypical Condition
Mobile Phase Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com
Column Newcrom R1 or similar reverse-phase columns sielc.com
Detection UV at 254 nm rsc.org

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation of ions and polar molecules. libretexts.org It is particularly useful for determining organic anions like succinate (B1194679), which is structurally related to this compound. nih.gov The technique often employs a conductivity detector and can be used for the simultaneous quantification of multiple anions. nih.gov

A typical IC method for anions like succinate involves an isocratic mobile phase, such as a mixture of sodium carbonate and sodium bicarbonate in water, with a flow rate of 1.0 mL/min. nih.gov The separation is achieved on a column like the Metrohm Metrosep A Supp 1. nih.gov This method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov Ion chromatography is a versatile technique applicable to various industries, including the analysis of components in beer and other beverages. thermofisher.com

ParameterTypical Condition
Mobile Phase 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in Water nih.gov
Column Metrohm Metrosep A Supp 1 nih.gov
Flow Rate 1.0 mL/min nih.gov
Detector Conductivity Detector nih.gov

Spectrophotometric Methods

Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. While specific spectrophotometric methods for this compound are not extensively detailed in the provided search results, related techniques are mentioned. For instance, in ion chromatography, post-column derivatization with a reagent like 4-(2-pyridylazo) resorcinol (B1680541) (PAR) can be used to form colored complexes with metal ions, which are then detected spectrophotometrically. thermofisher.com This general principle of using a chromogenic reagent to enable detection in the visible range could be adapted for this compound if a suitable derivatizing agent is identified.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds. For molecules structurally similar to this compound, such as N,N,N',N'-Tetramethylsulfonamide, electron ionization mass spectrometry provides characteristic fragmentation patterns that aid in identification. nist.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive and selective method. It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique has been successfully used for the quantification of various tryptamines in plasma, demonstrating its potential for analyzing this compound in biological matrices. nih.gov In such methods, electrospray ionization (ESI) in positive mode is often employed, and multiple reaction monitoring (MRM) transitions are used for each analyte to ensure specificity. nih.gov

TechniqueApplication
Electron Ionization MS Identification of related compounds like N,N,N',N'-Tetramethylsulfonamide nist.gov
LC-MS/MS Quantification of structurally similar compounds in complex matrices nih.govnih.gov
ESI-MS Used for the analysis of quaternary ammonium (B1175870) ions and low molecular weight amines koreascience.kr

Validation Parameters for Analytical Methods

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The parameters for validation are typically defined by guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

For chromatographic methods like HPLC and IC, key validation parameters include:

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov This is often expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govnih.gov

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. nih.gov

For example, a validated LC-MS/MS method for tryptamines demonstrated linearity over a concentration range of 0.5-100 ng/mL, with acceptable bias (±20%) and imprecision (<20%). nih.gov Similarly, a validated IC method for organic anions showed appropriate accuracy, precision, linearity, and robustness. nih.gov

Validation ParameterDescription
Accuracy Closeness to the true value nih.gov
Precision Repeatability of the measurement nih.gov
Linearity Proportionality of the signal to the analyte concentration nih.govnih.gov
Robustness Resistance to small changes in method parameters nih.gov
LOD/LOQ Lowest detectable and quantifiable analyte concentration nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Metal Ion Separations

The fundamental ability of N,N,N',N'-Tetramethylsuccinamide (TMSA) to act as a chelating ligand, owing to the presence of two carbonyl oxygen atoms and two tertiary amine nitrogen atoms, makes it a compelling candidate for the separation of metal ions. Future research in this domain is anticipated to build upon foundational studies of its coordination chemistry, particularly with f-block elements.

Initial investigations into the reactions of trivalent lanthanide nitrates with TMSA have revealed the formation of distinct compound classes, highlighting the nuanced coordination behavior of this ligand. nih.gov For instance, with larger lanthanides such as Lanthanum (La) and Cerium (Ce), isostructural, 10-coordinate compounds with a 2:1 TMSA to lanthanide (Ln) stoichiometry are formed. In these polymeric structures, each metal center is coordinated to one chelating bidentate succinamide (B89737) and two bridging bidentate succinamides. nih.gov

Conversely, for the smaller, later lanthanides from Praseodymium (Pr) to Lutetium (Lu), isostructural, 9-coordinate dimeric compounds are observed, featuring a 3:2 TMSA to lanthanide ratio. nih.gov In these dimers, each metal center is also bound to one chelating and two bridging succinamide ligands. nih.gov The transitional nature of Cerium is noteworthy, as it has been shown to form crystals of both the 2:1 and 3:2 stoichiometries, a phenomenon not observed for other lanthanides. nih.gov

This differential coordination across the lanthanide series suggests a potential for the development of selective separation processes. Future research will likely focus on exploiting these subtle structural and stoichiometric differences for the separation of adjacent lanthanides, a notoriously challenging task due to their similar ionic radii and chemical properties.

Furthermore, studies on analogous ligands, such as N,N,N',N'-tetrabutylsuccinamide (TBSA), have shown poor extraction of trivalent lanthanides from nitric acid solutions, indicating that the alkyl chain length on the amide nitrogen atoms significantly influences the extraction behavior. researchgate.net This opens avenues for systematic studies on a range of N-substituted succinamide derivatives to fine-tune their selectivity for specific metal ions. The exploration of TMSA in synergistic solvent extraction systems, in combination with other ligands, could also unlock new separation capabilities.

Table 1: Coordination of this compound (TMSA) with Trivalent Lanthanide Nitrates

Lanthanide (Ln)Stoichiometry (TMSA:Ln)Coordination NumberObserved Structure
La, Ce2:110Polymeric
Pr, Nd, Gd, Yb, Lu3:29Dimeric

This table summarizes the findings from the reaction of TMSA with various trivalent lanthanide nitrates, showcasing the differing coordination behaviors. nih.gov

Design of Advanced Functional Materials Incorporating this compound Scaffolds

The bifunctional nature of this compound, with its two amide groups, presents significant opportunities for its use as a monomer or a cross-linking agent in the synthesis of advanced functional materials. The incorporation of the succinamide moiety into polymer backbones or as pendant groups could impart desirable properties such as enhanced thermal stability, improved mechanical strength, and specific recognition sites for metal ions or small molecules.

Future research is expected to explore the polymerization of TMSA with various comonomers to create novel polyamides or related polymers. These materials could find applications as high-performance engineering plastics, flame-retardant materials, or as membranes for gas separation and water purification. The ability of the amide groups to form strong hydrogen bonds can be leveraged to create highly ordered and robust polymer structures.

Moreover, the succinamide unit can be chemically modified to introduce further functionalities. For instance, the methyl groups on the nitrogen atoms could be replaced with longer alkyl chains or functional groups to tailor the solubility and processing characteristics of the resulting polymers. The ethylene (B1197577) bridge can also be functionalized to introduce rigidity or other desired properties into the polymer chain.

The development of cross-linked polymers using TMSA as a building block is another promising direction. These materials could function as highly efficient sorbents for the removal of heavy metal pollutants from industrial wastewater, leveraging the metal-chelating ability of the succinamide core. The porous nature of such cross-linked polymers could also make them suitable as catalyst supports or as stationary phases in chromatography.

Integrated Experimental and Computational Approaches

The synergy between experimental studies and computational modeling is becoming increasingly crucial for the rational design of new chemical entities and materials. In the context of this compound, integrated experimental and computational approaches are expected to accelerate the discovery and optimization of its applications.

Computational studies, employing methods such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, coordination preferences, and reactivity of TMSA and its metal complexes. For instance, computational modeling can be used to predict the binding energies of TMSA with a wide range of metal ions, thereby guiding the design of selective extraction processes. A computational study on the coordination of U(IV) with the similar N,N,N',N'-tetramethyl-diglycolamide (TMDGA) has demonstrated that counterions can be directly involved in the coordination sphere, a behavior that can be further investigated for TMSA. rsc.org

Molecular dynamics simulations can be employed to study the conformational flexibility of the TMSA molecule and its behavior in different solvent environments. This information is vital for understanding its self-assembly properties and for designing novel supramolecular architectures.

The integration of these computational predictions with experimental validation through techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and thermodynamic measurements will provide a comprehensive understanding of the structure-property relationships of TMSA-based systems. This iterative cycle of prediction and verification will be instrumental in the development of new functional materials and separation technologies based on this compound.

Potential in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the construction of complex and functional architectures. The this compound molecule possesses several features that make it an attractive building block for supramolecular assembly.

The presence of two amide groups allows for the formation of directional hydrogen bonds, which can drive the self-assembly of TMSA molecules into well-defined one-, two-, or three-dimensional structures. The conformational flexibility of the ethylene backbone allows the molecule to adopt different conformations, which can be influenced by the presence of guest molecules or by changes in the solvent environment.

Future research in this area will likely focus on the design and synthesis of supramolecular structures based on TMSA and its derivatives. For example, by modifying the substituents on the nitrogen atoms, it may be possible to program the self-assembly of TMSA into specific architectures, such as nanotubes, vesicles, or gels. These supramolecular materials could have applications in areas such as drug delivery, sensing, and catalysis.

Furthermore, the ability of TMSA to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) and coordination polymers with novel topologies and properties. These materials could exhibit interesting magnetic, optical, or catalytic properties, depending on the choice of the metal ion and the specific coordination geometry. The investigation of how the flexible TMSA ligand influences the final structure and properties of these coordination networks is a fertile ground for future exploration.

Q & A

Q. What are the natural sources of TMSA, and how can it be isolated for laboratory studies?

TMSA has been identified in Curculigo orchioides (a medicinal plant in the Hypoxidaceae family) through phytochemical extraction. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (e.g., silica gel column chromatography). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural validation .

Q. What are the solubility properties of TMSA, and how do they impact experimental design?

TMSA exhibits moderate solubility in polar solvents. At 30°C, its solubility in water is approximately 3.188 mol/L (549.2 g/L), making aqueous solutions feasible for reactions. For non-polar systems, dimethylformamide (DMF) or acetonitrile are recommended .

Solubility (30°C)SolventValue (mol/L)Value (g/L)
TMSAWater3.188549.2

Q. What safety precautions are necessary when handling TMSA in laboratory settings?

TMSA requires standard amide-handling protocols:

  • Use nitrile gloves, lab coats, and safety goggles.
  • Avoid skin contact due to potential irritancy (refer to GHS hazard codes in safety data sheets).
  • Store waste separately for professional disposal to prevent environmental contamination .

Q. How is TMSA utilized as a reagent in organic synthesis?

TMSA serves as a catalyst or intermediate in reactions such as:

  • Polyketone synthesis : Acts as a carbonyl acceptor in BF₃·Et₂O-mediated reactions with methyl acetoacetate dianions (yields ~67%) .
  • Indolylpyrrole analogues : Facilitates POCl₃-mediated cyclization steps at 55–60°C .

Advanced Research Questions

Q. What computational methods are used to analyze TMSA's conformational landscape?

A hybrid approach combines:

  • Molecular mechanics : Exhaustive conformer searches (22 initial geometries).
  • Density Functional Theory (DFT) : Optimization with generalized gradient approximation (GGA).
  • MP2 corrections : Single-point energy calculations using aug-cc-pVTZ basis sets. Key findings: Low-energy conformers stabilize via C-H···O hydrogen bonds and dipole-dipole minimization .

Q. Why do discrepancies arise between molecular mechanics (MM3) and DFT results for TMSA?

MM3 lacks parameters for intra-diamide interactions, underestimating stabilization from C-H···O bonds. DFT/MP2 reveals energy deviations >2 kcal/mol in certain conformers, necessitating force-field recalibration .

Q. How do C-H···O hydrogen bonds compete with dipole-dipole repulsion in TMSA's stability?

Rotational potential energy surfaces show:

  • C-H···O bonds : Contribute ~1–3 kcal/mol stabilization.
  • Dipole alignment : Anti-parallel carbonyl groups reduce repulsion. Dominance depends on dihedral angles; synclinal arrangements favor H-bonding over dipole minimization .

Q. Can TMSA derivatives enhance stereoselectivity in complex molecule synthesis?

Yes. For example, TMSA-based ligands in hydrindanone synthesis (e.g., compound 159) achieve 67% yield via tetraketo diester intermediates. Steric effects from methyl groups direct regioselectivity in aldolization .

Q. How should researchers resolve contradictions in computational data for TMSA conformers?

  • Benchmarking : Compare multiple methods (e.g., DFT vs. MP2).
  • Experimental validation : Use X-ray crystallography or rotational spectroscopy.
  • Parameter refinement : Update force fields with ab initio torsional profiles .

Q. What strategies improve force-field accuracy for TMSA in molecular dynamics simulations?

Derive missing MM3 parameters from:

  • Torsional scans : MP2/DZP rotational barriers.
  • Electrostatic potentials : Atomic charges fitted to DFT-derived electron densities.
    This reduces energy errors in helical and extended conformers by >30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.